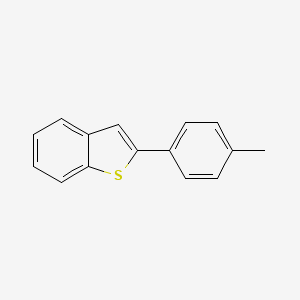
2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone is a complex organic compound that features a cyclohexanone core substituted with a 4,5-diphenyl-1,3-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone typically involves the cyclization of β-hydroxy amides to oxazolines, which can be achieved using reagents such as DAST and Deoxo-Fluor . The reaction conditions often require mild temperatures and specific solvents to ensure the efficient formation of the oxazole ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone has several applications in scientific research:
Biology: It may be used in the study of biological processes and as a probe to investigate enzyme activities or receptor interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole moiety can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-1,3-oxazole: Shares the oxazole core but lacks the cyclohexanone substitution.
Cyclohexanone derivatives: Compounds with similar cyclohexanone cores but different substituents.
Other oxazole derivatives: Compounds with variations in the oxazole ring or additional substituents.
Uniqueness
2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone is unique due to the combination of the cyclohexanone core and the 4,5-diphenyl-1,3-oxazole moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
89004-10-4 |
|---|---|
Molecular Formula |
C22H21NO2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C22H21NO2/c24-19-14-8-7-13-18(19)15-20-23-21(16-9-3-1-4-10-16)22(25-20)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2 |
InChI Key |
MEQJPXYKIAFQHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-Pyridinol, 2-[(1-methylethyl)thio]-](/img/structure/B8710892.png)
